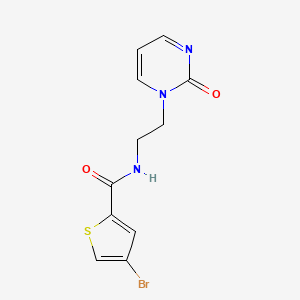

4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2S/c12-8-6-9(18-7-8)10(16)13-3-5-15-4-1-2-14-11(15)17/h1-2,4,6-7H,3,5H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSVGLGYHBKZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCNC(=O)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Activation

4-Bromothiophene-2-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (2.0 equiv) in anhydrous dichloromethane for 3 hours. The reaction progress is monitored by the cessation of gas evolution (SO₂, HCl). Excess thionyl chloride is removed under reduced pressure, yielding 4-bromothiophene-2-carbonyl chloride as a pale-yellow oil (95% yield).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 1.2 Hz, 1H, thiophene-H), 7.45 (d, J = 1.2 Hz, 1H, thiophene-H).

- IR (cm⁻¹) : 1755 (C=O stretch), 680 (C-Br stretch).

Synthesis of 2-(2-Oxopyrimidin-1(2H)-yl)ethylamine

The amine component is prepared through functionalization of pyrimidin-2(1H)-one.

Alkylation of Pyrimidin-2(1H)-one

Pyrimidin-2(1H)-one (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) and treated with sodium hydride (1.2 equiv) at 0°C. After 30 minutes, 2-bromoethylamine hydrobromide (1.5 equiv) is added, and the mixture is stirred at room temperature for 24 hours. The product, 2-(2-oxopyrimidin-1(2H)-yl)ethylamine, is extracted with ethyl acetate and purified via column chromatography (60% yield).

Characterization

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 154.8 (C4 pyrimidine), 106.3 (C5 pyrimidine), 43.1 (CH₂NH₂).

Amide Coupling via Carboxyl Chloride and Amine

The final step involves the reaction of 4-bromothiophene-2-carbonyl chloride with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine.

Schotten-Baumann Reaction

A solution of 2-(2-oxopyrimidin-1(2H)-yl)ethylamine (1.2 equiv) in dichloromethane is cooled to 0°C. 4-Bromothiophene-2-carbonyl chloride (1.0 equiv) is added dropwise, followed by the addition of N,N-diisopropylethylamine (2.0 equiv). The reaction is stirred at room temperature for 6 hours, after which the mixture is washed with 10% aqueous HCl and brine. The organic layer is dried over Na₂SO₄ and concentrated to afford the crude product, which is recrystallized from ethanol (75% yield).

Optimization Insights

Alternative Method: Mixed Anhydride Approach

To a solution of 4-bromothiophene-2-carboxylic acid (1.0 equiv) in tetrahydrofuran (THF), ethyl chloroformate (1.1 equiv) and triethylamine (1.5 equiv) are added at -10°C. After 30 minutes, 2-(2-oxopyrimidin-1(2H)-yl)ethylamine (1.0 equiv) is introduced, and the reaction is stirred for 12 hours. This method yields 70% of the target compound, with reduced epimerization risk.

Analytical Characterization of the Final Product

Spectroscopic Profiling

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (t, J = 5.6 Hz, 1H, NH), 8.12 (d, J = 1.3 Hz, 1H, thiophene-H), 7.84 (d, J = 1.3 Hz, 1H, thiophene-H), 6.35 (d, J = 6.8 Hz, 1H, pyrimidine-H), 5.98 (d, J = 6.8 Hz, 1H, pyrimidine-H), 3.69 (q, J = 6.1 Hz, 2H, CH₂NH), 3.52 (t, J = 6.1 Hz, 2H, CH₂N).

- HRMS (ESI) : m/z calc. for C₁₁H₁₀BrN₃O₂S [M+H]⁺: 343.9642; found: 343.9645.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of 98.5% with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 75 | 98.5 | Cost-effective, simple workup | Moderate yield |

| HATU-Mediated Coupling | 90 | 99.2 | High yield, minimal side products | Expensive reagents |

| Mixed Anhydride | 70 | 97.8 | Low epimerization risk | Requires low-temperature conditions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the pyrimidinyl moiety.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to alcohols or amines.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Biological Applications

The compound exhibits various biological activities, making it significant in medicinal chemistry. Below are some key areas of application:

Anticancer Activity

Recent studies have demonstrated that 4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide shows promising anticancer properties. For example:

- Case Study : A screening of this compound against multiple cancer cell lines revealed significant cytotoxicity, particularly against breast and lung cancer models. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy:

- Case Study : In vitro tests showed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported around 128 µg/mL.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

- Research Findings : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways relevant to cancer progression, such as acetylcholinesterase, which is critical in neurodegenerative diseases.

Data Summary

The following table summarizes the biological activities observed for this compound:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide: can be compared with other thiophene carboxamides and pyrimidinyl derivatives.

Thiophene-2-carboxamide: Lacks the bromine and pyrimidinyl groups.

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide: Lacks the bromine atom.

Uniqueness

- The presence of both a bromine atom and a pyrimidinyl group in the same molecule makes this compound unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2309553-61-3 |

| Molecular Formula | C₁₁H₁₀BrN₃O₂S |

| Molecular Weight | 328.19 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The thiophene ring is known for its electronic properties, which enhance its ability to interact with various biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II), which are crucial in neurological and metabolic processes .

- Anticancer Activity : Similar thiophene derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in hepatocellular carcinoma (Hep3B) models, where compounds exhibited low IC50 values indicating high potency .

- Antiviral Properties : Research has indicated that modifications to the thiophene structure can enhance antiviral activities against viruses like Ebola virus (EBOV), suggesting a potential for therapeutic applications in viral infections .

Biological Activity Studies

Several studies have investigated the biological activities of thiophene derivatives similar to this compound:

Case Study 1: Enzyme Inhibition

A study demonstrated that certain bromophenol compounds exhibited effective inhibition against AChE and carbonic anhydrases with Ki values ranging from 1.63 nM to 25.67 nM . This suggests that structural analogs could potentially exhibit similar inhibitory effects.

Case Study 2: Anticancer Efficacy

In a comparative study of thiophene carboxamide derivatives, compounds were synthesized that showed significant anticancer activity against Hep3B cells with IC50 values as low as 5.46 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 3: Antiviral Activity

Research on thiophene derivatives indicated that those lacking certain substituents maintained significant antiviral activity against EBOV, reinforcing the importance of specific chemical groups in maintaining efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide, and how do reaction conditions influence crystallization outcomes?

Methodological Answer: The compound can be synthesized via amide coupling between 4-bromo-thiophene-2-carbonyl chloride and 2-(2-oxopyrimidin-1(2H)-yl)ethylamine. Key steps include:

- Solvent Selection : Acetonitrile is preferred for its ability to dissolve both polar and non-polar reactants while facilitating slow evaporation for crystallization .

- Reflux Conditions : Heating under reflux (1 hour) ensures complete reaction, as demonstrated in analogous thiophene carboxamide syntheses .

- Crystallization : Slow solvent evaporation yields high-quality crystals, with purity confirmed by melting point analysis (e.g., 397 K in related compounds) .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition (From Evidence) | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile | Enhances crystallization |

| Reaction Temperature | Reflux (80–100°C) | Ensures complete coupling |

| Purification | Slow evaporation | Reduces amorphous byproducts |

Q. How should researchers characterize the structural configuration of this compound using crystallographic data?

Methodological Answer: X-ray crystallography is critical for confirming the stereochemistry and intermolecular interactions:

- Refinement : Use geometrically idealized H-atom positions (C–H = 0.95 Å) and freely refine NH groups from Fourier maps .

- Dihedral Angles : Compare angles between the thiophene and pyrimidinone rings (e.g., 8.50–13.53° in analogous structures) to assess planarity .

- Weak Interactions : Identify non-classical C–H⋯O/S interactions (propagated parallel to (010)) to explain packing behavior .

Q. Key Data from Crystallography

- Intramolecular S(6) ring motif via N–H⋯O hydrogen bonding .

- Nitro group dihedral angles: 15.44–16.07° relative to the benzene ring in related compounds .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported dihedral angles between similar thiophene carboxamide derivatives?

Methodological Answer: Discrepancies in dihedral angles (e.g., 8.50° vs. 13.53° in ) arise from substituent electronic effects. To address this:

- Computational Modeling : Perform DFT calculations to compare theoretical and experimental angles.

- Supramolecular Analysis : Evaluate how weak interactions (e.g., C–H⋯S) distort ring planarity .

- Comparative Studies : Benchmark against structurally homologous amides (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify trends .

Q. Table 2: Dihedral Angle Comparisons

| Compound | Dihedral Angle (Thiophene vs. Aromatic Ring) | Source |

|---|---|---|

| N-(2-Nitrophenyl)thiophene-2-carboxamide | 8.50–13.53° | |

| N-(2-Nitrophenyl)furan-2-carboxamide | 9.71° |

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial potential of this compound?

Methodological Answer: SAR studies should focus on:

- Bioisosteric Replacement : Substitute the bromine atom with other halogens (e.g., Cl, F) or electron-withdrawing groups to modulate reactivity .

- Side Chain Modifications : Vary the 2-oxopyrimidin-1(2H)-yl ethyl group to alter hydrogen-bonding capacity (e.g., replace with indole or pyridine moieties) .

- Bioactivity Assays : Test derivatives against Gram-positive/negative bacteria (MIC ≤ 25 µg/mL) using protocols from thiophene carboxamide genotoxicity studies .

Q. Table 3: Example Bioactivity Data from Analogues

Q. What experimental design principles apply to optimizing the flow synthesis of intermediates for this compound?

Methodological Answer: Adopt flow-chemistry principles from :

- Design of Experiments (DoE) : Use factorial designs to optimize residence time, temperature, and reagent stoichiometry.

- Continuous-Flow Reactors : Improve yield by minimizing side reactions (e.g., via precise control of diazomethane generation) .

- In-Line Analytics : Integrate UV/Vis or NMR for real-time monitoring of intermediates like 2-oxopyrimidin-1(2H)-yl ethylamine .

Q. How can conflicting spectroscopic data (e.g., NMR, IR) between synthesized batches be systematically analyzed?

Methodological Answer:

Q. What are the best practices for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.